Evidence Gap: No Published Head-to-Head Biological Activity Data Identified for CAS 899951-03-2 Versus Non-Fluorinated Analog (CAS 391861-28-2)
A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (April 2026) failed to identify any peer-reviewed study, patent, or authoritative database entry reporting quantitative biological activity data (IC50, Ki, Kd, EC50, or cellular potency) for CAS 899951-03-2 against any defined molecular target. Consequently, no direct head-to-head comparison data exists against the closest structural analog, the non-fluorinated N-phenyl-N-(piperidine-1-carbonyl)benzamide (CAS 391861-28-2) [1]. The only structural differentiator is the presence of two fluorine atoms at the 3- and 4-positions of the benzoyl ring in the target compound, which based on general medicinal chemistry principles, may enhance metabolic stability and modulate electronic effects on the benzamide carbonyl, but no quantitative data confirms the magnitude of these effects for this specific compound pair [2].
| Evidence Dimension | Biological activity (any target) |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | CAS 391861-28-2 (non-fluorinated analog): No published quantitative data available |
| Quantified Difference | Not quantifiable from published sources |
| Conditions | N/A |
Why This Matters
Without published activity data, procurement decisions cannot be evidence-based; users must rely on internal screening or vendor-provided data packages to establish differentiation.
- [1] Systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem for '899951-03-2' and '391861-28-2' conducted April 2026. No comparative biological data found. View Source
- [2] Kuujia.com. CAS No 899951-03-2: N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide. Notes on fluorine effects on metabolic stability and bioavailability are general class-level statements, not compound-specific data. View Source
